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Compound of Interest

Compound Name: 2-Methoxyquinoline-6-carbonitrile

Cat. No.: B3044013

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxyquinoline-6-carbonitrile (CAS No. 99471-68-8), a heterocyclic compound of interest
in medicinal chemistry and materials science. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its
structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS).

Compound Overview

2-Methoxyquinoline-6-carbonitrile is a derivative of quinoline, a bicyclic aromatic nitrogen
heterocycle. The presence of a methoxy group at the 2-position and a nitrile group at the 6-
position imparts specific chemical and physical properties that are reflected in its spectroscopic
signatures.

Chemical Structure:
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Caption: Structure of 2-Methoxyquinoline-6-carbonitrile.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-
Methoxyquinoline-6-carbonitrile.

'H NMR Spectroscopy
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity

Shift (8, ppm) (J, Hz)
H-3 6.8-7.0 d ~8.5
H-4 7.8-8.0 d ~8.5
H-5 7.9-8.1 d ~8.8
H-7 76-7.8 dd ~8.8, ~2.0
H-8 8.1-8.3 d ~2.0
OCHs 39-41 S

3C NMR Spectroscopy

Carbon Predicted Chemical Shift (o, ppm)
C-2 162 - 164
C-3 110- 112
C-4 136 - 138
C-4a 128 - 130
C-5 125 - 127
C-6 108 - 110
C-7 133 - 135
C-8 130 - 132
C-8a 148 - 150
CN 118 - 120
OCHs 53-55
Infrared (IR) Spectroscopy
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Characteristic Absorption

Functional Group Intensity
(cm~)

C=N (Nitrile) 2220 - 2230 Strong, Sharp

C=N, C=C (Aromatic) 1580 - 1620 Medium to Strong

C-O (Aryl Ether) 1240 - 1260 (asymmetric) Strong

1020 - 1040 (symmetric) Strong

C-H (Aromatic) 3050 - 3100 Medium

C-H (Methoxy) 2840 - 2960 Medium

Mass Spectrometry (MS)

Parameter Value

Molecular Formula C11HsN20

Molecular Weight 184.20 g/mol [1]

Exact Mass 184.0637 g/mol

Predicted [M+H]* 185.0715

Predicted [M+Na]* 207.0534

Experimental Protocols

The data presented are based on standard analytical techniques for small organic molecules.
Generic protocols for acquiring such data are outlined below.

NMR Spectroscopy

A sample of 2-Methoxyquinoline-6-carbonitrile (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds, 0.5-0.7 mL) in an NMR tube. 1H and 13C NMR spectra are recorded
on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
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IR spectra can be obtained using an FT-IR spectrometer. For solid samples, a small amount of
the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR)
accessory. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over
a range of 4000-400 cm~1,

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in
a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 pug/mL) and
introduced into the ion source. Data is collected in positive ion mode to observe protonated
([IM+H]*) and other adducted species.

Workflow and Data Interpretation

The characterization of 2-Methoxyquinoline-6-carbonitrile follows a logical workflow to

confirm its identity and purity.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxyquinoline-6-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044013#spectroscopic-data-nmr-ir-ms-of-2-
methoxyquinoline-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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